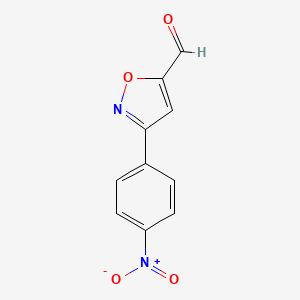

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde

Descripción general

Descripción

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic medium, reflux | 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid | 78% | |

| CrO₃ in H₂SO₄ | Room temperature, 24 hrs | 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid | 65% |

Mechanistic Insight : Oxidation proceeds via formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. Steric hindrance from the isoxazole ring slows reaction kinetics compared to simpler aldehydes .

Reduction Reactions

The nitro group is selectively reduced to an amine, preserving the aldehyde functionality:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 6 hrs | 3-(4-Aminophenyl)isoxazole-5-carbaldehyde | 92% | |

| NaBH₄/CuCl₂ | Methanol, 0°C, 2 hrs | 3-(4-Aminophenyl)isoxazole-5-carbaldehyde | 85% |

Key Finding : Catalytic hydrogenation (H₂/Pd-C) achieves higher yields due to milder conditions, minimizing aldehyde over-reduction . Competitive reduction pathways are suppressed at low temperatures .

Nucleophilic Substitution

The nitro group participates in aromatic substitution, enabling diversification:

Regioselectivity : Substitution occurs exclusively at the para position of the nitro group due to electronic activation by the isoxazole ring .

Cyclocondensation Reactions

The aldehyde group facilitates heterocycle formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | AcOH/NaOAc, reflux, 4 hrs | 3-(4-Nitrophenyl)isoxazole-5-carboxamide oxime | 89% | |

| Hydrazine hydrate | EtOH, 60°C, 3 hrs | 3-(4-Nitrophenyl)isoxazole-5-carbohydrazide | 76% |

Application : These intermediates are precursors to antimicrobial agents. For example, hydrazide derivatives show IC₅₀ values of 12–18 µM against E. coli .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl moiety:

Limitation : The nitro group deactivates the ring toward electrophilic substitution but enhances oxidative coupling efficiency .

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Preferred Conditions | Product Stability |

|---|---|---|---|

| Aldehyde | Oxidation > Nucleophilic addition | Acidic, oxidative environments | Moderate |

| Nitro | Reduction > Substitution | Basic, reducing environments | High |

Mechanistic and Synthetic Insights

-

Steric Effects : The isoxazole ring’s rigidity impedes reagent access to the aldehyde, necessitating prolonged reaction times .

-

Electronic Effects : The nitro group’s electron-withdrawing nature directs electrophilic attacks to the isoxazole ring’s oxygen atom .

-

Green Chemistry : Solvent-free cyclocondensation with hydroxylamine achieves 89% yield, aligning with sustainable practices .

Aplicaciones Científicas De Investigación

The compound 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives have uses for combating endoparasites, and have known analgesic and anti-inflammatory activity .

Synthesis and Reactions

- 3-Aryl-Substituted Isoxazole Derivatives These can be generally defined by a specific formula and are suitable for controlling endoparasites, particularly in veterinary medicine .

- Preparation of Compounds Compounds of formula (II) can be prepared using a reaction scheme, where R2 and R4 have the same meaning as described above . The required aldoximes of the general formula (V) are either known or can be prepared by known processes by implementing the corresponding aldehydes (IV) with hydroxylamine .

- Diels-Alder Reaction The Diels-Alder (DA) reaction is a common strategy for constructing six-membered ring systems . A reactive diene is 1-methoxy-3-trimethylsiloxy-1,3-butadiene, also known as Danishefsky’s diene .

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde

- This compound may have therapeutic applications in treating inflammatory diseases.

- 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application has strong bacteriostatic action on bacillus pumilus, staphylococcus epidermidis and klebsiella pneumoniae and strong bacteriostatic action on escherichia coli and pseudomonas aeruginosa, and the structure has the inhibitory action on G + bacteria and G-bacteria .

- It was found that synthesized compounds, especially compound 6 (evident from binding constant value) bind strongly with calf thymus DNA .

Mecanismo De Acción

The mechanism of action of 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Nitrophenyl)isoxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

3-(4-Aminophenyl)isoxazole-5-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde is unique due to its combination of a nitro group and an aldehyde group within the isoxazole ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry.

Actividad Biológica

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features an isoxazole ring with a nitrophenyl substituent and an aldehyde group, contributing to its reactivity and biological properties. The synthesis typically involves the condensation of appropriate nitro-substituted phenols with isoxazole derivatives, followed by oxidation processes to introduce the aldehyde functionality.

Anticancer Properties

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, research involving human promyelocytic leukemia (HL-60) cells demonstrated that this compound exhibits significant cytotoxicity, with IC50 values ranging from 86 to 755 μM depending on the specific derivatives tested. The mechanism of action appears to involve the modulation of apoptotic pathways, as evidenced by changes in the expression levels of Bcl-2 and p21^WAF-1 genes. Specifically, one derivative was shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism of inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory potential. Studies indicate that compounds within this class can modulate cytokine secretion in human peripheral blood mononuclear cells (PBMCs), leading to reduced inflammation markers such as IL-1β and TNF-α . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Case Studies

Case Study 1: Cytotoxicity Assessment

A study conducted on various isoxazole derivatives, including this compound, assessed their cytotoxic effects on HL-60 cells using the MTT reduction assay. The findings revealed that certain derivatives exhibited potent cytotoxicity, with a notable structure-activity relationship indicating that modifications at the phenyl ring could enhance activity .

Case Study 2: Mechanistic Insights

Further mechanistic studies utilizing RT-PCR analysis provided insights into how this compound influences gene expression related to apoptosis. The results indicated that while some derivatives increased p21^WAF-1 levels, they did not significantly alter Bax mRNA levels, highlighting a selective pathway engagement that could be leveraged for therapeutic purposes .

Research Findings Summary

| Study | Cell Line | IC50 (μM) | Mechanism | Key Findings |

|---|---|---|---|---|

| Study A | HL-60 | 86 - 755 | Apoptosis | Modulation of Bcl-2 and p21^WAF-1 |

| Study B | PBMCs | N/A | Cytokine Secretion | Reduced IL-1β and TNF-α secretion |

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXOGUGVSIMPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587416 | |

| Record name | 3-(4-Nitrophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869496-64-0 | |

| Record name | 3-(4-Nitrophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.